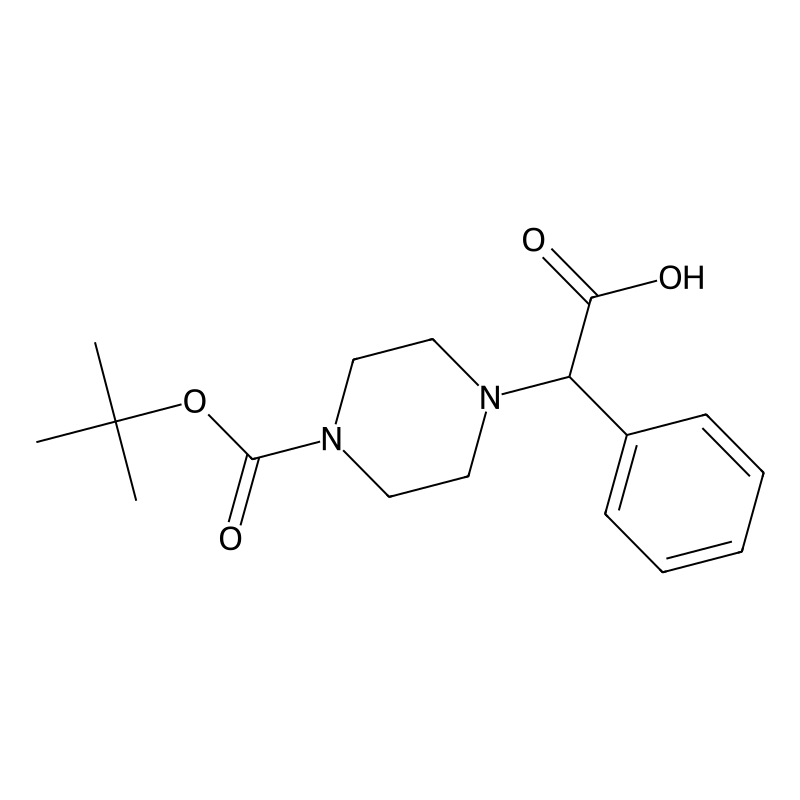2-(4-Boc-piperazinyl)-2-phenylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(4-Boc-piperazinyl)-2-phenylacetic acid is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of approximately 320.39 g/mol. This compound features a piperazine ring that is protected by a tert-butyloxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents. The structure consists of a phenylacetic acid moiety, which is significant in various biological activities and pharmaceutical applications. The compound is known for its potential in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural properties .
- Antimicrobial activity: Certain piperazine derivatives exhibit activity against bacteria and fungi. The presence of the phenylacetic acid group might further enhance this effect.
- Enzyme inhibition: Some phenylacetic acid derivatives can inhibit specific enzymes involved in cellular processes. The piperazine ring could contribute to the binding affinity with the target enzyme.
Phenylacetic acid
This moiety is present in various pharmaceuticals, including some nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants []. Research suggests phenylacetic acid derivatives may also possess antibacterial properties [].
Piperazine
This ring structure is a common scaffold in numerous drugs, particularly those targeting the central nervous system and acting on various receptors [].
Boc protecting group (t-butyloxycarbonyl)
This group is often used in organic synthesis to protect a carboxylic acid group during reactions. It can be selectively removed later to reveal the free carboxylic acid [].
Based on this information, 2-(4-Boc-piperazinyl)-2-phenylacetic acid could be:
An intermediate in the synthesis of a novel therapeutic agent. The phenylacetic acid and piperazine moieties might contribute potential biological activities, while the Boc group serves as a temporary protection for the carboxylic acid during synthesis.
A research tool used to study the structure-activity relationship (SAR) of piperazine-based drugs. By modifying the phenylacetic acid portion, researchers could explore how changes in this region affect the drug's interaction with its target.
The chemical reactivity of 2-(4-Boc-piperazinyl)-2-phenylacetic acid primarily involves the functional groups present in its structure. The carboxylic acid group can undergo typical reactions such as:
- Esterification: Reacting with alcohols in the presence of an acid catalyst to form esters.
- Amide Formation: Reacting with amines to form amides, which can be useful in synthesizing more complex molecules.
- Decarboxylation: Under certain conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of other derivatives.
Additionally, the Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen .
Research indicates that 2-(4-Boc-piperazinyl)-2-phenylacetic acid exhibits various biological activities, particularly in pharmacology. Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for studies related to:
- Antidepressant Effects: Similar compounds have shown promise in modulating serotonin and norepinephrine levels.
- Analgesic Properties: The phenylacetic acid moiety is often associated with pain relief mechanisms.
- Antitumor Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.
The specific biological activities of this compound are still under investigation, and further studies are necessary to elucidate its full pharmacological profile .
The synthesis of 2-(4-Boc-piperazinyl)-2-phenylacetic acid typically involves several steps:
- Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Boc Protection: The piperazine nitrogen is protected using tert-butyloxycarbonyl chloride or similar reagents.
- Acylation: The protected piperazine is then acylated with phenylacetic acid or its derivatives.
- Purification: The final product is purified through techniques such as recrystallization or chromatography.
These methods allow for the efficient production of the compound while maintaining high purity levels .
2-(4-Boc-piperazinyl)-2-phenylacetic acid has several applications in various fields:
- Medicinal Chemistry: It serves as an important building block for synthesizing novel pharmaceuticals targeting neurological disorders.
- Research Tool: Used in proteomics research and studies involving receptor interactions due to its ability to modify biological pathways.
- Chemical Biology: Investigated for its potential roles in biochemical assays and drug discovery processes .
Interaction studies involving 2-(4-Boc-piperazinyl)-2-phenylacetic acid focus on its binding affinity and activity against specific biological targets. Preliminary data suggest that it may interact with serotonin receptors and other neurotransmitter systems, indicating potential therapeutic effects in mood disorders and pain management.
Further investigations are needed to fully characterize these interactions and their implications for drug development .
Several compounds share structural similarities with 2-(4-Boc-piperazinyl)-2-phenylacetic acid, each possessing unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Boc-piperazin-1-yl)-2-phenylacetate | Similar piperazine structure without carboxylic acid | Potential analgesic effects |
| 4-Piperidinopropionic Acid | Piperidine ring instead of piperazine | Antidepressant properties |
| 3-(Boc-amino)-2-methylbenzoic Acid | Contains a methyl group on the aromatic ring | Antitumor activity |
These compounds highlight the versatility of piperazine-derived structures in medicinal chemistry while emphasizing the unique aspects of 2-(4-Boc-piperazinyl)-2-phenylacetic acid, particularly its specific functional groups that may influence its biological activity and applications .
XLogP3
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








